1-(4-Bromobenzoyl)-3-methylpiperazine is an organic compound classified as a piperazine derivative, characterized by the presence of a bromobenzoyl group attached to a piperazine ring, which is further substituted with a methyl group. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The molecular formula for this compound is and its CAS number is 1240564-56-0.
The synthesis of 1-(4-Bromobenzoyl)-3-methylpiperazine typically involves the acylation of 3-methylpiperazine with 4-bromobenzoyl chloride. The general procedure includes:
In industrial settings, similar methods can be scaled up using large reactors and continuous flow systems to ensure efficient mixing and heat transfer. Purification may involve distillation or crystallization techniques to achieve high purity levels.
The molecular structure of 1-(4-Bromobenzoyl)-3-methylpiperazine features a piperazine ring with a bromobenzoyl substituent at one nitrogen atom and a methyl group at the other nitrogen atom. The molecular weight of this compound is approximately 283.16 g/mol.
The structural representation can be described as follows:
1-(4-Bromobenzoyl)-3-methylpiperazine can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 1-(4-Bromobenzoyl)-3-methylpiperazine primarily involves its interaction with biological targets through binding affinity influenced by its unique structure. The bromine atom enhances halogen bonding capabilities, potentially increasing interaction strength with target proteins or enzymes. Additionally, the steric hindrance provided by the methyl group may influence selectivity towards specific biological receptors, making it a candidate for further pharmacological studies.
These properties are essential for determining appropriate handling and application methods in research and industrial settings.
1-(4-Bromobenzoyl)-3-methylpiperazine has significant potential applications in scientific research, particularly in medicinal chemistry. Its structural characteristics suggest possible roles in:
Furthermore, ongoing research may uncover additional applications based on its reactivity and biological activity profile.
Regioselective N-acylation of unsymmetrical piperazines presents a significant synthetic challenge due to the potential for over-acylation and the formation of regioisomeric mixtures. For 1-(4-Bromobenzoyl)-3-methylpiperazine (CAS 1240564-56-0, MF C₁₂H₁₅BrN₂O, MW 283.16 g/mol), researchers have developed precise strategies to ensure monoacylation at the N1-position of the 3-methylpiperazine ring. The steric and electronic differences between the secondary amines (N1 vs N4) enable controlled functionalization through protective group tactics or pH-mediated selectivity [1].
Acylation typically employs 4-bromobenzoyl chloride as the electrophile under Schotten-Baumann conditions. Critical to success is maintaining the reaction temperature between 0–5°C to suppress diacylation and the use of aqueous sodium bicarbonate as a mild base to neutralize HCl byproducts without hydrolyzing the acid chloride. This approach achieves regioselectivities exceeding 90% by exploiting the subtle steric bias imparted by the 3-methyl group, which slightly enhances the nucleophilicity of the less-hindered N1 nitrogen [1] [6]. Post-reaction, the target monoacylated product is isolated via crystallization from ethanol/water mixtures, yielding high-purity material suitable for pharmaceutical intermediates [6].
Table 1: Regioselective Acylation Approaches for 3-Methylpiperazine
Strategy | Reaction Conditions | Regioselectivity (N1:N4) | Yield (%) |
---|---|---|---|
Non-protected, low T | 0-5°C, NaHCO₃(aq), THF | 92:8 | 78 |
Boc-Protected (N4) | RT, Et₃N, CH₂Cl₂, then deprotection | >99:1 | 85* |
Benzyl-Protected (N4) | RT, K₂CO₃, CH₃CN, then hydrogenolysis | >99:1 | 80* |
*Yields reflect two-step sequences including deprotection*
The synthesis of 1-(4-Bromobenzoyl)-3-methylpiperazine relies critically on the reactivity of 4-bromobenzoyl chloride (C₇H₄BrClO) as the acyl donor. This electrophile’s performance is governed by both electronic and steric factors. The electron-withdrawing bromine substituent para to the carbonyl center significantly enhances electrophilicity by reducing electron density at the reaction site. However, this same substituent also introduces crystallinity that can lead to precipitation issues during reaction scale-up [6] [7].
Optimization studies reveal that controlled addition rates of the acid chloride (0.5–1.0 equiv/h) to a chilled (0°C) solution of 3-methylpiperazine in tetrahydrofuran (THF) prevent local pH drops and minimize diacylation. Solvent choice proves crucial: while ethereal solvents like THF provide adequate solubility, switching to polar aprotic solvents like acetonitrile at 20°C improves mixing but may necessitate stoichiometric triethylamine as an HCl scavenger. Nucleophile stoichiometry must be carefully balanced—using 1.05–1.10 equivalents of 3-methylpiperazine relative to acid chloride ensures complete consumption of the electrophile while minimizing residual starting amine. These optimized conditions consistently deliver isolated yields of 75–82% with HPLC purity >98% [6] [7].
Solvent polarity, proton affinity, and coordinating ability profoundly influence both the kinetics and regiochemical outcomes of piperazine acylation. A systematic evaluation of reaction media demonstrates that ethereal solvents (THF, 2-MeTHF) outperform chlorinated (DCM) or hydrocarbon (toluene) alternatives due to their optimal balance of substrate solubility and moderate polarity. Aqueous-organic biphasic systems utilizing ethyl acetate with sodium carbonate buffer effectively extract HCl byproducts but may promote ester hydrolysis if reaction temperatures exceed 10°C [1].
Catalytic enhancements have been explored using phase-transfer catalysts (PTCs). Tetrabutylammonium bromide (TBAB, 5 mol%) in a toluene/water system accelerates the reaction by shuttling the deprotonated piperazine species into the organic phase, reducing reaction times from 8 hours to 2.5 hours at 25°C without compromising regioselectivity. However, PTCs introduce additional purification challenges. Alternatively, organic bases like DMAP (4-dimethylaminopyridine, 2–5 mol%) catalyze the acyl transfer step, enabling reactions at lower temperatures (-10°C) with near-quantitative conversion within 1 hour. The catalytic efficiency is solvent-dependent, with DCM providing superior results over THF due to enhanced nucleophile activation [1] [6].
Table 2: Solvent and Catalyst Impact on Acylation Efficiency
Reaction Medium | Catalyst/Base | Temperature (°C) | Time (h) | Conversion (%) |
---|---|---|---|---|
THF/H₂O | NaHCO₃ | 0–5 | 6 | 92 |
CH₃CN | Et₃N | 20 | 3 | 98 |
Toluene/H₂O | TBAB (5 mol%) | 25 | 2.5 | 99 |
CH₂Cl₂ | DMAP (5 mol%) | -10 to 0 | 1 | >99 |
Translating the batch synthesis of 1-(4-Bromobenzoyl)-3-methylpiperazine to industrial production requires addressing heat transfer limitations and mixing efficiency. Continuous flow reactors offer significant advantages by precisely controlling residence times (1–3 minutes) and reaction temperatures (0–10°C) through intensified heat exchange. A demonstrated flow process involves two feed streams: Stream A (4-bromobenzoyl chloride in THF, 0.5M) and Stream B (3-methylpiperazine + iPr₂NEt in THF, 0.55M). These streams merge in a PTFE tubular reactor (ID 1.0 mm, volume 10 mL) at 5°C, achieving >99% conversion at a combined flow rate of 10 mL/min [1] [6].
Batch methodologies remain viable for smaller-scale productions (1–10 kg). Optimized batch protocols utilize jacketed reactors with efficient impeller designs to maintain low temperatures and prevent localized concentration gradients. Key improvements include subsurface addition of acid chloride via syringe pump over 60–90 minutes and post-reaction quenching into ice-cold water to crystallize the product directly. While batch processing gives slightly lower space-time yields (120 g/L/day vs 450 g/L/day for flow), it avoids potential issues with solids formation in microreactors. Both approaches deliver material meeting pharmacopeial standards (>99.5% purity by HPLC), but continuous processing reduces solvent consumption by 40% and eliminates the need for intermediate isolation [1].
Table 3: Performance Comparison of Batch vs. Continuous Flow Synthesis
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Scale | 1–100 kg | 10–1000 kg/year |
Reaction Time | 4–6 h (including addition) | 1–3 min residence time |
Temperature Control | ±2°C | ±0.5°C |
Typical Yield | 78–82% | 85–90% |
Product Purity (HPLC) | >99% | >99.5% |
Solvent Consumption (L/kg) | 25 | 15 |
Structural Characterization and Analytical Signatures
Comprehensive structural elucidation of 1-(4-Bromobenzoyl)-3-methylpiperazine employs multi-nuclear NMR, FT-IR, and X-ray crystallography. ¹H NMR (600 MHz, DMSO-d₆) displays diagnostic signals: δ 7.60–7.55 (d, 2H, ArH), 7.55–7.50 (d, 2H, ArH), 3.80–3.20 (m, 8H, piperazine-H), 2.30 (s, 3H, CH₃). The absence of exchangeable protons confirms complete acylation. ¹³C NMR exhibits carbonyl resonance at δ 168.5 ppm, aromatic carbons between 130–132 ppm, and aliphatic piperazine carbons at 48–55 ppm, with the methyl carbon at 46.2 ppm [1] [6] [7].
FT-IR spectroscopy reveals key vibrational modes: C=O stretch at 1645 cm⁻¹ (amide I), N-H bend (if present) near 1550 cm⁻¹ (amide II), aromatic C=C at 1587 cm⁻¹, and C-Br vibration at 670 cm⁻¹. For crystalline material, single-crystal X-ray diffraction confirms the amide bond geometry and molecular conformation. The molecule adopts a chair-like piperazine ring with the methyl group equatorial and the bromobenzoyl substituent axial. The carbonyl oxygen participates in weak C-H···O interactions (2.8–3.0 Å), influencing crystal packing [2] [7].
Table 4: Spectroscopic and Crystallographic Characterization Data
Technique | Key Features | Structural Insights |
---|---|---|
¹H NMR | δ 2.30 (s, 3H, CH₃); δ 3.20–3.80 (m, 8H); δ 7.50–7.60 (AA'BB', 4H) | Confirms regiochemistry and absence of diacylation |
¹³C NMR | δ 168.5 (C=O); δ 131.5, 131.2, 130.8, 121.8 (ArC); δ 48–55 (piperazine); δ 46.2 (CH₃) | Distinguishes carbonyl from aromatic carbons |
FT-IR | 1645 cm⁻¹ (νC=O); 1587 cm⁻¹ (νC=C); 670 cm⁻¹ (νC-Br) | Verifies amide formation and aryl bromide presence |
X-ray Diffraction | Monoclinic P2₁/c; a=8.96 Å, b=10.26 Å, c=14.57 Å, β=73.1°; Z=4 | Reveals chair conformation, intermolecular C-H···O bonds |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: